molecular formula C6H10N4O2 B2515191 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid CAS No. 1311230-18-8

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid

Número de catálogo B2515191
Número CAS: 1311230-18-8
Peso molecular: 170.172
Clave InChI: IUNVOZGHQBIRHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Reactivities of Stable Rotamers

The study presented in paper focuses on the rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, specifically with fluoro and chloro substituents. The synthesis involved cyclization of acid chlorides to yield ap- and sc-ketones from their corresponding isomers. The research found significant barriers to isomerization, with values of 29.9 kcal/mol for fluoro and 26.8 kcal/mol for chloro ketones at 363 K. The equilibrium constants indicated a preference for the sc-isomer over the ap-isomer, especially in the chloro-substituted compound. The study utilized MMP2(NONPLANAR) calculations to discuss the barriers to isomerization and the steric effects influencing the stability of the ketones.

Synthesis of Mycolic Acid Inhibitors

Papers and explore the synthesis of compounds related to mycolic acid biosynthesis inhibition. The synthesis of methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, as described in paper , was aimed at creating a potential inhibitor for mycolic acid biosynthesis, a crucial component in the cell envelope of pathogenic mycobacteria. The compound was shown to inhibit the initial stages of mycolic acid synthesis. Paper further investigates the inhibitory effects of this compound on a cell-wall preparation from Mycobacterium smegmatis, confirming its specificity against an enzyme activity involved in the biosynthesis of mycolic acids.

Enantioselective Synthesis of Neuroexcitant Analogues

The research in paper details the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The study achieved enantiomerically pure compounds with excellent enantiomeric excesses, using a glycine derivative coupled with a bromomethylisoxazolinone intermediate. The process yielded the desired enantiomers with high purity and in reasonable overall yield.

Choleretic Activity of Benzimidazolyl Butanoic Acids

In paper , the synthesis of thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was undertaken to evaluate the choleretic activity of these compounds. The study aimed to understand the effects of substitution on the heterocyclic ring and found that several of the synthesized acids exhibited choleretic activity superior to both the model compound and dehydrocholic acid.

Synthesis of Anti-HCV Drug Intermediate

Paper describes the synthesis of a key intermediate for the anti-HCV drug simeprevir. The process began with the preparation of 2-methyl-3-amino-4-acethylanisole and involved multiple steps including bromination, cyclization, and Sandmeyer reaction to produce 4-isopropylthiazole-2-formic acid. Further reactions led to the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol with an overall yield based on the starting material, 3-methyl-2-butanone.

Aplicaciones Científicas De Investigación

Tetrazole Synthesis and Catalysis

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid, related to the tetrazole family, is involved in innovative catalysis and synthesis methods. A notable application is in the creation of 1-substituted-1H-1,2,3,4-tetrazoles, using an efficient magnetic nanocatalyst for rapid synthesis. This process emphasizes the compound's role in enhancing catalytic activities and providing greener synthesis routes (Ghasemzadeh & Akhlaghinia, 2017).

Synthesis of Nonracemic GABA Analogs

Research also showcases the synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of neurotropic drugs. These compounds are synthesized through multi-component reactions, indicating the potential of this compound in developing pharmaceutical compounds with improved efficacy (Reznikov, Ostrovskii, & Klimochkin, 2018).

Bioorganometallic Chemistry

The compound's derivatives are explored in bioorganometallic chemistry, specifically in synthesizing organometallic analogs of antibiotics like platensimycin. This research domain investigates complex structures containing organometallic moieties, potentially revolutionizing medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).

Nanocatalyst Utilization

Further, it's used in designing novel Brønsted acidic ionic liquid catalysts for solvent-free synthesis, revealing its importance in developing eco-friendly and efficient catalytic systems (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Palladium Complexes Formation

Studies also involve the formation of palladium complexes, showcasing its role in creating novel complex structures with potential applications in various chemical processes (Protas et al., 2017).

Safety and Hazards

The safety information available indicates that “3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

3-methyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVOZGHQBIRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.